molecular formula C16H12FN3S B2888178 3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 872701-39-8

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2888178
CAS No.: 872701-39-8
M. Wt: 297.35
InChI Key: ABTAYBPCELAMBH-UHFFFAOYSA-N
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Description

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a pyridazine derivative characterized by a thioether linkage at position 3 of the pyridazine core, connected to a 3-fluorobenzyl group, and a pyridin-3-yl substituent at position 4. The molecular formula is C₁₆H₁₂FN₃S, with a molecular weight of 297.36 g/mol. The fluorine atom enhances lipophilicity and metabolic stability, while the pyridinyl group contributes to π-π stacking interactions in biological systems.

Properties

IUPAC Name

3-[(3-fluorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3S/c17-14-5-1-3-12(9-14)11-21-16-7-6-15(19-20-16)13-4-2-8-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABTAYBPCELAMBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CSC2=NN=C(C=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-fluorobenzyl chloride with sodium sulfide to form 3-fluorobenzyl sulfide. This intermediate is then reacted with 6-chloropyridazine in the presence of a base, such as potassium carbonate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the sulfanyl linkage and pyridyl-pyridazine core contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Modifications : The triazolo-pyridazine in introduces a fused ring system, increasing rigidity and possibly enhancing receptor selectivity .

Physicochemical Properties

Property This compound 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-triazolo-pyridazine 3-(3-Methoxyphenyl)-6-oxadiazole-pyridazine
Water Solubility Moderate (predicted) 33.7 µg/mL (pH 7.4) Low (due to hydrophobic trifluoromethyl group)
Lipophilicity (LogP) ~3.2 (estimated) ~2.8 ~4.1
Molecular Weight 297.36 320.36 557.52

Key Observations :

  • Solubility : The triazolo-pyridazine derivative () has higher aqueous solubility than the main compound, likely due to its polar triazole ring .
  • Lipophilicity : The trifluoromethyl group in ’s compound increases LogP, suggesting improved membrane permeability but reduced solubility .

Biological Activity

3-((3-Fluorobenzyl)thio)-6-(pyridin-3-yl)pyridazine is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H13FN4S\text{C}_{15}\text{H}_{13}\text{F}\text{N}_4\text{S}

This compound features a pyridazine core substituted with a 3-fluorobenzylthio group and a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Several derivatives show significant cytotoxic effects against cancer cell lines.
  • Antimicrobial Properties : Some studies suggest potential antimicrobial activity against specific pathogens.
  • Enzyme Inhibition : The compound may inhibit specific enzymes relevant in disease pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives with pyridazine and thiol groups have demonstrated significant inhibition of cancer cell growth in vitro.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on a series of pyridazine derivatives found that certain modifications enhance cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF712.5Apoptosis Induction
Compound BA54926.0Cell Cycle Arrest
This compoundMCF7TBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds suggest that they may exhibit selective activity against certain bacterial strains. For example, the presence of electron-withdrawing groups like fluorine has been shown to enhance activity against Chlamydia species.

Case Study: Antichlamydial Activity

In a study exploring antichlamydial agents, it was noted that compounds with similar structural features to this compound demonstrated promising results. The following table summarizes key findings:

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound CActive32 µg/mL
Compound DModerate64 µg/mL
This compoundTBDTBD

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptosis in cancer cells.
  • Cell Cycle Arrest : Some derivatives may interfere with cell cycle progression.
  • Enzyme Inhibition : Potential inhibition of kinases or other enzymes involved in tumor progression.

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